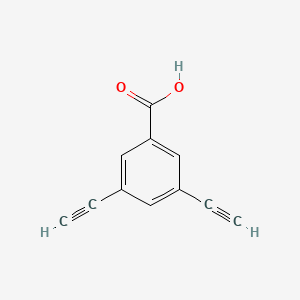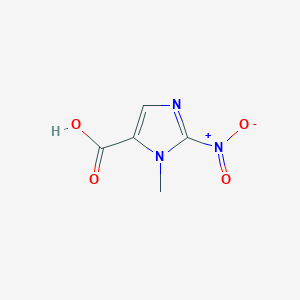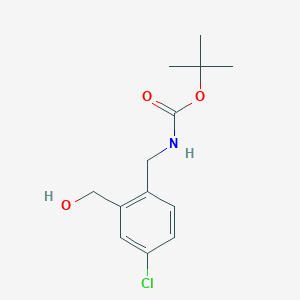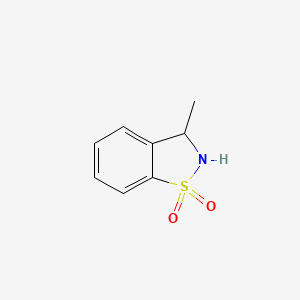
N-Boc-2-Hydroxydimethylsilanyl-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-2-Hydroxydimethylsilanyl-pyrrole is a chemical compound with the molecular formula C11H19NO3Si and a molecular weight of 241.36 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) group and a hydroxydimethylsilanyl group.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
N-Boc-2-Hydroxydimethylsilanyl-pyrrole undergoes various chemical reactions, including:
Oxidation: The hydroxydimethylsilanyl group can be oxidized to form silanols or siloxanes.
Reduction: The compound can undergo reduction reactions, particularly at the pyrrole ring.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the pyrrole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection . Major products formed from these reactions include silanols, siloxanes, and various substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
N-Boc-2-Hydroxydimethylsilanyl-pyrrole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Boc-2-Hydroxydimethylsilanyl-pyrrole involves its ability to interact with various molecular targets through its functional groups. The hydroxydimethylsilanyl group can form hydrogen bonds and coordinate with metal ions, while the Boc group provides steric protection and can be removed to expose the reactive pyrrole nitrogen . These interactions enable the compound to participate in a wide range of chemical reactions and biological processes.
Vergleich Mit ähnlichen Verbindungen
N-Boc-2-Hydroxydimethylsilanyl-pyrrole can be compared with other similar compounds, such as:
N-Boc-pyrrole: Lacks the hydroxydimethylsilanyl group, making it less versatile in certain reactions.
N-Boc-2-pyrrolyl dimethylsilanol: Similar structure but with different functional groups, leading to variations in reactivity and applications.
N-Boc-3-pyrrolidinone: Contains a different ring structure, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of the Boc-protected pyrrole ring and the hydroxydimethylsilanyl group, which provides a balance of stability and reactivity for various research applications .
Eigenschaften
IUPAC Name |
tert-butyl 2-[hydroxy(dimethyl)silyl]pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3Si/c1-11(2,3)15-10(13)12-8-6-7-9(12)16(4,5)14/h6-8,14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVDBYGGISJNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479056 |
Source


|
| Record name | N-Boc-2-Hydroxydimethylsilanyl-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879904-82-2 |
Source


|
| Record name | N-Boc-2-Hydroxydimethylsilanyl-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 879904-82-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(3aS,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)
